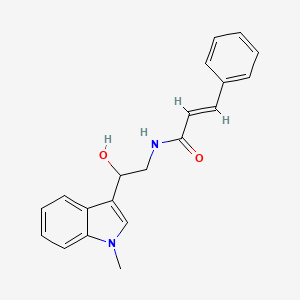![molecular formula C7H5LiN4O2 B2882567 Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2197061-92-8](/img/structure/B2882567.png)
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 2361634-03-7 . It has a molecular weight of 183.1 . The IUPAC name for this compound is lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2.Li/c1-5-2-3-6-9-10-7 (8 (12)13)11 (6)4-5;/h2-4H,1H3, (H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.
Applications De Recherche Scientifique
Functionalization and Reactivity
Different 2-arylated oxazolo[4,5-b]pyrazines, related to Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate, have been functionalized through deprotometallation processes. The study explored the efficiency of using lithium 2,2,6,6-tetramethylpiperidine for forming lithio derivatives and their subsequent trapping by iodolysis, highlighting the influence of zinc-based in situ traps for functionalizing substrates. This research provides insights into the regioselectivity of deprotometallation influenced by the substituents present, contributing to the understanding of the chemical behavior of such compounds (Bisballe et al., 2018).
Synthesis and Derivative Formation
Research into the synthesis of 6-substituted-[1,2,4]triazolo[4,3-b]pyridazine derivatives, which are structurally related to this compound, has been conducted. This includes exploring their potential antihypertensive activity and the examination of different reduction methods using lithium aluminium hydride and potassium borohydride. Although the compounds did not exhibit the expected biological activities, this work contributes to the broader understanding of the synthetic pathways and reactivity of such compounds (Kosáry et al., 1983).
Lithiation and Electrophile Reaction Studies
The lithiation reactions of triazolopyridines, closely related to this compound, have been studied, showcasing the formation of lithio derivatives and their reactions with various electrophiles. This research sheds light on the potential of such lithiated intermediates in synthesizing triazolopyridin-7-yl derivatives, contributing valuable knowledge to the field of heterocyclic chemistry and the synthesis of novel compounds (Jones & Sliskovic, 1982).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
It is known that the compound is a powder at room temperature , suggesting that it could be administered orally
Result of Action
The result of the action of this compound is a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is stored at room temperature Additionally, its efficacy could be influenced by the presence of other compounds or drugs in the system
Propriétés
IUPAC Name |
lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.Li/c1-4-3-11-5(2-8-4)9-10-6(11)7(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHWRLSIMKVAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)
![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)
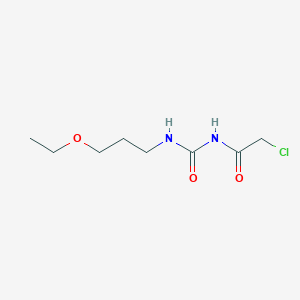
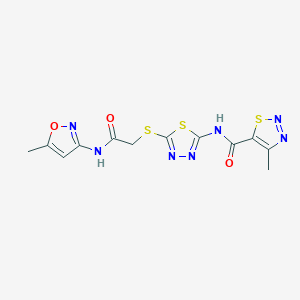

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2882490.png)
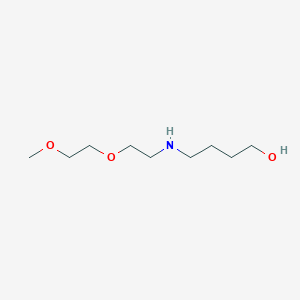
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2882492.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2882493.png)
![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)
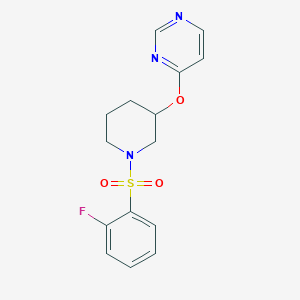
![2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile](/img/structure/B2882499.png)
![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)
